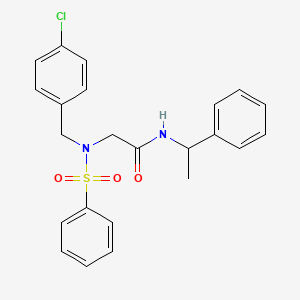
N~2~-(4-chlorobenzyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(4-chlorobenzyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a glycinamide backbone substituted with a 4-chlorobenzyl group, a 1-phenylethyl group, and a phenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorobenzyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common route includes:
Formation of the glycinamide backbone: This can be achieved by reacting glycine with an appropriate amine under acidic conditions.
Introduction of the 4-chlorobenzyl group: This step involves the alkylation of the glycinamide with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Addition of the 1-phenylethyl group: This can be done through a reductive amination reaction using 1-phenylethylamine and a reducing agent like sodium cyanoborohydride.
Attachment of the phenylsulfonyl group: This final step involves sulfonylation using phenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(4-chlorobenzyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
N~2~-(4-chlorobenzyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.
Industrial Applications: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N2-(4-chlorobenzyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group is known to interact with specific amino acid residues in proteins, potentially inhibiting their activity. The 4-chlorobenzyl and 1-phenylethyl groups may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~-(4-chlorobenzyl)-N-(1-phenylethyl)glycinamide: Lacks the phenylsulfonyl group.
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the 1-phenylethyl group.
N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the 4-chlorobenzyl group.
Uniqueness
N~2~-(4-chlorobenzyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of all three substituents, which may confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-18(20-8-4-2-5-9-20)25-23(27)17-26(16-19-12-14-21(24)15-13-19)30(28,29)22-10-6-3-7-11-22/h2-15,18H,16-17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLZXLGEJYMNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-isobutyl-N-methyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B4010520.png)
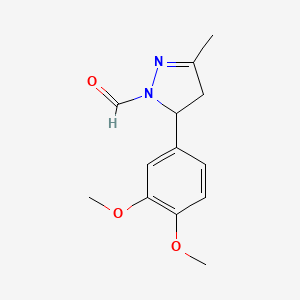
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B4010531.png)
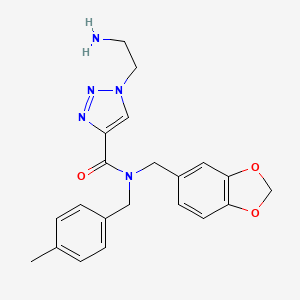

![5-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)methylene]-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4010547.png)
![4-[(phenylcarbonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B4010555.png)
![3-[4-(methylthio)phenyl]-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one oxalate](/img/structure/B4010561.png)
![5-(3-methylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4010562.png)
![3-[2-(biphenyl-4-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4010566.png)
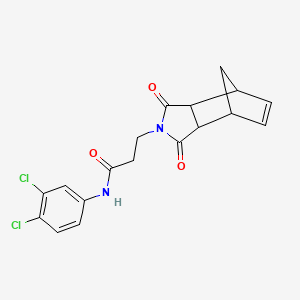
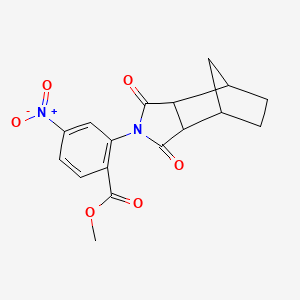
![(4-{[(Naphthalen-2-yloxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4010609.png)
![6-(2-nitrophenyl)-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline-4-carboxylic acid](/img/structure/B4010614.png)
